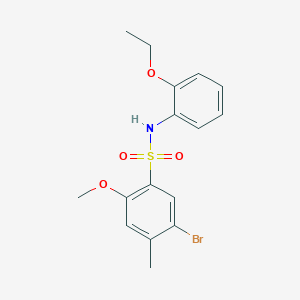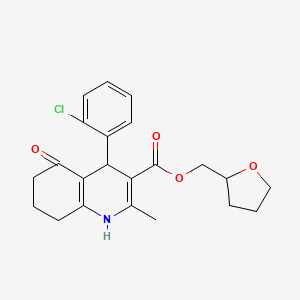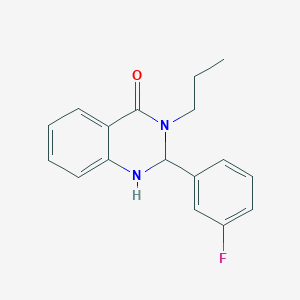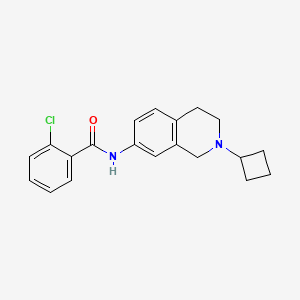![molecular formula C18H26N4O B5051622 N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide](/img/structure/B5051622.png)
N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzimidazole intermediate.
Attachment of the Propanamide Group: The final step involves the acylation of the benzimidazole-azepane intermediate with propanoyl chloride or a similar reagent to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes or receptors, modulating their activity. The azepane ring and propanamide group may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- N-(3-(azepan-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-[2-azepan-1-yl-1-(1H-indol-3-ylmethyl)-2-oxoethyl]acetamide
Uniqueness
N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide is unique due to its specific combination of a benzimidazole core, azepane ring, and propanamide group. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other similar compounds.
Propriétés
IUPAC Name |
N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-3-18(23)19-14-8-9-16-15(12-14)20-17(21(16)2)13-22-10-6-4-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDKUDPENPACCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione](/img/structure/B5051544.png)






![methyl 4-({[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5051605.png)
![[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride](/img/structure/B5051611.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5051616.png)
![2-ethoxy-4-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5051634.png)
![1-(4-chlorobenzyl)-5-[(4-methyl-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B5051635.png)
![DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B5051643.png)
